Kaempferol Tri-O-methoxymethyl Ether
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Overview
Description
Kaempferol Tri-O-methoxymethyl Ether is a derivative of kaempferol, a naturally occurring flavonoid found in various plants. This compound is known for its potential biological activities and is used in various scientific research applications. Its molecular formula is C21H22O9, and it has a molecular weight of 418.39 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Kaempferol Tri-O-methoxymethyl Ether can be synthesized through the protection of kaempferol using methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at low temperatures to prevent side reactions .
Industrial Production Methods
This includes the use of protected kaempferol derivatives and controlled reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Kaempferol Tri-O-methoxymethyl Ether undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the methoxymethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield kaempferol derivatives with additional hydroxyl groups, while substitution reactions can produce various substituted kaempferol ethers .
Scientific Research Applications
Kaempferol Tri-O-methoxymethyl Ether is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: To investigate its biological activities, such as antioxidant, anti-inflammatory, and anticancer properties.
Medicine: Potential therapeutic applications in treating diseases like cancer and inflammation.
Industry: Used in the development of new pharmaceuticals and nutraceuticals
Mechanism of Action
The mechanism of action of Kaempferol Tri-O-methoxymethyl Ether involves its interaction with various molecular targets and pathways. It exerts its effects through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: Inducing apoptosis in cancer cells and inhibiting cell proliferation through the modulation of signaling pathways such as PI3K/Akt and MAPK
Comparison with Similar Compounds
Similar Compounds
Kaempferol: The parent compound, known for its wide range of biological activities.
Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.
Myricetin: A flavonoid with strong antioxidant and anticancer activities
Uniqueness
Kaempferol Tri-O-methoxymethyl Ether is unique due to its methoxymethyl protection, which enhances its stability and allows for selective reactions. This makes it a valuable compound for studying specific biological activities and developing new therapeutic agents .
Properties
IUPAC Name |
5-hydroxy-3,7-bis(methoxymethoxy)-2-[4-(methoxymethoxy)phenyl]chromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O9/c1-24-10-27-14-6-4-13(5-7-14)20-21(29-12-26-3)19(23)18-16(22)8-15(28-11-25-2)9-17(18)30-20/h4-9,22H,10-12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJTZHMJMFNAGE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OCOC)O)OCOC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80464247 |
Source
|
Record name | AGN-PC-00816I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80464247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143724-66-7 |
Source
|
Record name | AGN-PC-00816I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80464247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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